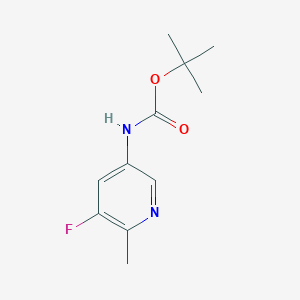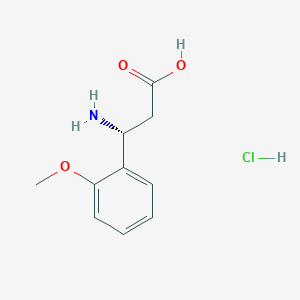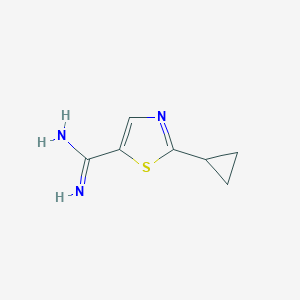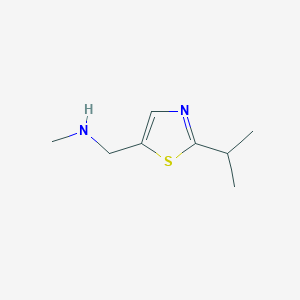![molecular formula C7H7ClN4 B13136157 6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)
6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine and methyl groups in the structure can influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloro-3-methylpyrazine with an amine derivative, followed by cyclization to form the imidazo[1,2-a]pyrazine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride, and solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Dihydro derivatives of the imidazo[1,2-a]pyrazine ring.
Scientific Research Applications
6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antibacterial, antifungal, or anticancer activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Employed in studies to understand the mechanism of action of related compounds and their effects on biological systems.
Industrial Applications: Utilized in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups can influence the binding affinity and selectivity of the compound. The imidazo[1,2-a]pyrazine ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-8-methylimidazo[1,2-a]pyridine
- 6-Chloro-8-methylimidazo[1,2-a]pyrimidine
- 6-Chloro-8-methylimidazo[1,2-a]pyrrole
Comparison
6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific ring structure and the presence of chlorine and methyl groups. Compared to its analogs, it may exhibit different reactivity and biological properties. For instance, the pyrazine ring can influence the electronic distribution and steric effects, leading to variations in activity and selectivity. The presence of the chlorine atom can also enhance the compound’s stability and resistance to metabolic degradation.
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-8-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H7ClN4/c1-4-7-10-2-6(9)12(7)3-5(8)11-4/h2-3H,9H2,1H3 |
InChI Key |
LLVGLOGHNCHING-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN2C1=NC=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)

![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)



![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)



![Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate](/img/structure/B13136132.png)


![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
